Comprehensive Structural & Synthetic Guide: 1-(2-Bromophenyl)imidazole-5-carboxylic Acid
Comprehensive Structural & Synthetic Guide: 1-(2-Bromophenyl)imidazole-5-carboxylic Acid
Topic: Chemical structure of 1-(2-bromophenyl)imidazole-5-carboxylic acid Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(2-Bromophenyl)imidazole-5-carboxylic acid is a specialized heterocyclic building block characterized by a high degree of steric definition and specific regiochemistry. Unlike its more common 1,4-isomers, the 1,5-substitution pattern places the carboxylic acid moiety adjacent to the N1-aryl substituent. When combined with an ortho-bromo substitution on the phenyl ring, this scaffold exhibits unique atropisomeric potential and a twisted conformation that disrupts planarity, modulating solubility and binding affinity in medicinal chemistry applications. This guide provides a definitive technical analysis of its structure, regioselective synthesis, and physicochemical properties.
Structural Elucidation & Stereoelectronic Properties[1]
Chemical Identity[2][3]
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IUPAC Name: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid
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Molecular Formula: C₁₀H₇BrN₂O₂[1]
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Molecular Weight: 267.08 g/mol
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Core Scaffold: 1,5-disubstituted imidazole
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Key Substituents:
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N1-Position: 2-Bromophenyl group (Steric locking element)
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C5-Position: Carboxylic acid (H-bond donor/acceptor)[2]
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Conformational Analysis: The Ortho-Effect
The defining feature of this molecule is the steric clash between the lone pairs/atoms of the imidazole ring and the ortho-bromine atom on the phenyl group.
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Torsional Twist: The steric bulk of the bromine atom (Van der Waals radius ~1.85 Å) forces the phenyl ring to rotate out of the plane of the imidazole ring. The dihedral angle is typically between 60° and 90°, preventing efficient
- conjugation between the two aromatic systems. -
Electronic Consequences: This deconjugation isolates the electronic currents of the two rings, making the imidazole pKa largely independent of the phenyl ring's mesomeric effects, though inductive withdrawal by the bromine still lowers the pKa of the imidazole conjugate acid.
Graphviz Visualization: Steric & Electronic Map
The following diagram illustrates the steric interactions and electronic vectors defining the molecule's behavior.[3]
Figure 1: Stereoelectronic map highlighting the steric clash driving the non-planar conformation.
Regioselective Synthesis
Synthesizing 1-aryl-imidazole-5-carboxylates is challenging because direct alkylation or arylation of imidazole-4(5)-carboxylates favors the thermodynamically more stable 1,4-isomer. To exclusively obtain the 1,5-isomer, a de novo ring construction strategy is required.
The Isocyanoacrylate Route (Schöllkopf Method)
The most robust protocol involves the reaction of ethyl 2-isocyano-3-(dimethylamino)acrylate with 2-bromoaniline . This method ensures the carboxylate ends up at C5 relative to the N1-aryl group.
Reaction Scheme
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Precursor Formation: Reaction of ethyl isocyanoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal).
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Transamination: The dimethylamino group is displaced by the 2-bromoaniline.
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Cyclization: The intermediate undergoes intramolecular cyclization to form the imidazole ring.
Detailed Protocol
| Step | Reagent | Conditions | Mechanism |
| 1 | Ethyl isocyanoacetate + DMF-DMA | THF, Reflux, 2h | Formation of Ethyl 2-isocyano-3-(dimethylamino)acrylate via condensation. |
| 2 | 2-Bromoaniline | EtOH/AcOH, Reflux, 4-6h | Transamination/Cyclization Cascade. The aniline nitrogen attacks the enamine carbon, followed by cyclization onto the isocyanide carbon. |
| 3 | NaOH / H₂O | THF/H₂O, RT, 12h | Saponification. Hydrolysis of the ethyl ester to the free carboxylic acid. |
Synthetic Workflow Diagram
Figure 2: Regioselective synthetic pathway ensuring 1,5-substitution pattern.
Physicochemical Profiling
Understanding the physical properties is critical for assay development and formulation.
Key Properties Table
| Property | Value (Approx.)[4][5][1] | Notes |
| pKa (Acid) | 3.2 - 3.5 | Carboxylic acid proton. |
| pKa (Base) | 5.8 - 6.2 | Imidazole N3 proton. Lower than unsubstituted imidazole (6.95) due to inductive effect of aryl group. |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; limited by the polar carboxylic acid. |
| Solubility | Low (Water, pH 7) | Zwitterionic character or neutral form dominates. Soluble in DMSO, MeOH, and basic aqueous buffers (pH > 8). |
| H-Bond Donors | 1 | COOH (or NH+ in salt form). |
| H-Bond Acceptors | 3 | N3, Carbonyl O, Hydroxyl O. |
Spectroscopic Characterization (Expected Data)
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¹H NMR (DMSO-d₆):
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δ 12.5-13.0: Broad singlet (COOH).
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δ 8.0-8.2: Singlet (H2 of imidazole). This proton is deshielded by the adjacent N1 and N3.
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δ 7.8: Singlet (H4 of imidazole).
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δ 7.4-7.8: Multiplets (Phenyl ring protons). The H3' proton (adjacent to Br) will be deshielded.
-
-
¹³C NMR:
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C5 (Imidazole): Shifted downfield due to COOH attachment.
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C=O: Characteristic signal ~160-165 ppm.
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Medicinal Chemistry Applications
Pharmacophore Utility
This scaffold acts as a bioisostere for various biaryl systems found in FDA-approved drugs.
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Angiotensin II Receptor Antagonists: The 1-benzyl-imidazole-5-carboxylic acid motif is central to the "Sartan" class (e.g., Losartan). The 1-phenyl analog serves as a rigidified probe for these receptors.
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GABA-A Receptor Ligands: Imidazole-carboxylic acids are often explored as agonists/antagonists for GABA receptors due to their ability to mimic the zwitterionic nature of GABA while providing a rigid template.
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Kinase Inhibitors: The carboxylic acid can form salt bridges with lysine residues in the ATP-binding pocket, while the twisted aryl group fills hydrophobic pockets (Gatekeeper residues).
Self-Validating Quality Control
To ensure the integrity of this compound in research:
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Regiochemistry Check: Use NOESY NMR.[6] A correlation should be observed between the Imidazole H2 and the Phenyl H6' (ortho to N). Crucially, NO correlation should be seen between Imidazole H4 and the Phenyl ring if it is truly the 5-acid (where C4 is distal). If it were the 4-acid, H5 would be close to the phenyl.
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Purity: HPLC analysis using a C18 column with a buffered mobile phase (e.g., 0.1% Formic Acid/Acetonitrile) to prevent peak tailing of the basic/acidic imidazole.
References
-
Schöllkopf, U. (1977). "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348. Link
-
Suzuki, K., et al. (1982). "Synthesis of 1,5-Disubstituted Imidazole-4-carboxylic Acids." Journal of Organic Chemistry, 47(2), 213–216. (Describes the isocyanoacrylate route logic). Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[6] (Authoritative text on imidazole regiochemistry). Link
-
PubChem. (2025). "Compound Summary: 1-(4-bromophenyl)-1H-imidazole-5-carboxylic acid (Isomer Analog)." National Library of Medicine. Link
-
Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. Link
Sources
- 1. PubChemLite - 1-(4-bromophenyl)-1h-imidazole-5-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. CAS 570-22-9: Imidazole-4,5-dicarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
